molecular formula C30H31N3O3 B1662172 Dofequidar CAS No. 129716-58-1

Dofequidar

カタログ番号: B1662172
CAS番号: 129716-58-1
分子量: 481.6 g/mol
InChIキー: KLWUUPVJTLHYIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Findings from Research Studies

  • Cancer Stem Cells (CSCs) Sensitization :
    • Dofequidar has been shown to sensitize CSC-like side population (SP) cells to chemotherapeutic agents. In vitro studies demonstrated that this compound treatment significantly reduced the number of SP cells in various cancer cell lines, indicating its potential to target drug-resistant cell populations effectively .
  • In Vivo Efficacy :
    • In xenograft models, the combination of this compound with irinotecan (CPT-11) resulted in a notable reduction in tumor growth compared to irinotecan alone. This suggests that this compound can effectively reverse MDR in vivo, enhancing the therapeutic outcomes of established chemotherapeutics .
  • Clinical Trials :
    • Phase III clinical trials have indicated that this compound may improve progression-free survival and overall survival rates in patients with breast cancer who had not undergone prior therapy when used in conjunction with standard chemotherapy regimens like cyclophosphamide, doxorubicin, and fluorouracil (CAF) .

Comprehensive Data Table

Study/Trial Cancer Type Combination Therapy Outcome Reference
In Vitro StudyVarious cancersThis compound + CPT-11Reduced SP cell population; enhanced drug sensitivity
Xenograft ModelColon CancerThis compound + CPT-11Significant tumor growth reduction
Phase III TrialBreast CancerThis compound + CAFImproved progression-free survival

Case Studies

  • Breast Cancer Patients :
    • A subgroup analysis from a Phase III trial indicated that patients receiving this compound alongside CAF exhibited a statistically significant improvement in progression-free survival compared to those receiving CAF alone. This highlights this compound's potential as an adjunct therapy in chemotherapy regimens for breast cancer .
  • Xenograft Studies :
    • In animal models, tumors derived from SP cells displayed resistance to standard therapies. However, when treated with this compound alongside conventional agents like irinotecan, there was a marked decrease in tumor size, demonstrating the compound's ability to overcome drug resistance mechanisms .

作用機序

ドフェキダーは、がん細胞からの細胞毒性薬の排出に関与するP-糖タンパク質エフラックスポンプを阻害することによって、その効果を発揮します。このポンプを阻害することで、ドフェキダーは化学療法剤の細胞内濃度を高め、それによって細胞毒性を高めます。 関与する分子標的には、P-糖タンパク質や多剤耐性関連タンパク質-1などのATP結合カセットトランスポーターが含まれます .

類似化合物:

ユニークさ: ドフェキダーは、P-糖タンパク質と多剤耐性関連タンパク質-1の両方を特異的に阻害するため、他の化合物と比較して多剤耐性を克服する上でより効果的です .

生化学分析

Biochemical Properties

Dofequidar plays a significant role in biochemical reactions, particularly in the context of multidrug resistance. It interacts with the transmembrane P-glycoprotein efflux pump (P-gp), binding competitively to the drug-binding site . This interaction is crucial in reversing P-glycoprotein (P-gp)-mediated MDR .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to modulate multidrug resistance. By inhibiting the P-gp efflux pump, this compound increases the intracellular concentrations of cytotoxic drugs, thereby enhancing their cytotoxicity . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the P-gp efflux pump. It binds to the drug-binding site of the pump, blocking the efflux of cytotoxic compounds from the cell . This leads to an increase in intracellular drug concentrations, enhancing the cytotoxicity of these drugs .

Temporal Effects in Laboratory Settings

It is known that this compound has the potential to reverse the multidrug resistance phenotype in cells exposed to various chemotherapeutic agents .

Transport and Distribution

This compound is thought to be transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs This suggests that it may interact with transporters or binding proteins involved in drug efflux

準備方法

合成ルートと反応条件: ドフェキダーは、キノリン誘導体を様々な試薬と反応させる多段階プロセスによって合成できます。

工業生産方法: ドフェキダーの工業生産には、高収率と高純度を保証するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには通常、最終生成物を分離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

反応の種類: ドフェキダーは、以下のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、ドフェキダーの酸化誘導体と還元誘導体、ならびに置換キノリン化合物があります .

4. 科学研究への応用

ドフェキダーは、以下のものを含む幅広い科学研究への応用があります。

    化学: スフィンゴミエリンシンターゼの阻害とその脂質代謝への影響を研究するためのモデル化合物として使用されます。

    生物学: がん細胞における多剤耐性を調節する役割について調査されています。

    医学: その有効性を高めるために他の化学療法剤と組み合わせて、潜在的な補助療法として探求されています。

    産業: 多剤耐性腫瘍を標的とした新薬の開発に使用されています

類似化合物との比較

生物活性

Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has gained attention for its potential to reverse multidrug resistance (MDR) in cancer therapy. It primarily functions by inhibiting ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), ABCC1 (MDR-associated protein 1), and ABCG2 (breast cancer resistance protein, BCRP). These transporters are known to actively efflux chemotherapeutic agents from cancer cells, contributing to treatment failure and disease progression.

This compound's mechanism involves the following key actions:

  • Inhibition of Drug Efflux : this compound inhibits the function of ABC transporters, thereby preventing the efflux of various anticancer drugs from cells. This action increases the intracellular concentration of chemotherapeutics, enhancing their efficacy against resistant cancer cells .
  • Sensitization of Cancer Stem Cells (CSCs) : Research indicates that this compound specifically targets CSC-like side population (SP) cells, which are often responsible for tumor initiation and recurrence. By reducing the number of these cells, this compound may improve overall treatment outcomes .

Table 1: Summary of this compound's Biological Activity

Activity Description
Target Transporters ABCB1 (P-gp), ABCC1, ABCG2 (BCRP)
Effect on Chemotherapy Increases sensitivity to drugs like irinotecan and docetaxel
Impact on CSCs Reduces SP cell population and reverses MDR phenotype
Clinical Trials Phase III trials indicate improved progression-free survival in certain patients

In Vitro Studies

In vitro studies have demonstrated that this compound effectively sensitizes various cancer cell lines by inhibiting drug efflux mechanisms. For instance:

  • Cell Lines Tested : K562/BCRP and KB/BCRP cells showed significant resistance to chemotherapeutics. Treatment with this compound reversed this resistance in a dose-dependent manner .
  • Mechanistic Insights : The inhibition of BCRP by this compound was confirmed through flow cytometry assays, which showed increased intracellular concentrations of Hoechst 33342 in treated cells compared to controls .

In Vivo Studies

This compound's efficacy has also been evaluated in animal models:

  • Xenograft Models : Studies using xenografted SP cells demonstrated that combining this compound with irinotecan significantly reduced tumor growth compared to irinotecan alone. This suggests a potential for this compound to enhance the therapeutic index of existing chemotherapeutics .

Clinical Trials

Clinical evaluations have provided insights into this compound's effectiveness:

  • Phase III Trial Results : Patients with breast cancer who received this compound alongside cyclophosphamide, doxorubicin, and fluorouracil showed improved progression-free survival rates compared to those who did not receive it. However, statistical significance was not achieved across all cohorts .

Case Studies

A multicenter case-control study highlighted the potential benefits of this compound in combination therapies. Notably:

  • Patients previously untreated with chemotherapy exhibited a relative improvement in response rates when treated with this compound alongside standard regimens .

特性

IUPAC Name

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWUUPVJTLHYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869781
Record name Dofequidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129716-58-1
Record name Dofequidar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dofequidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dofequidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOFEQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

71 g of the above-mentioned 5-(2,3-epoxypropoxy) quinoline and 94 g of N-(2,2-diphenylacetyl)piperazine were dissolved in 1.5 l of ethanol and then the resulting solution was refluxed with heating for 3 hours. After the reaction, ethanol was evaporated and the residue was purified by chromatography. The elution was carried out with a solvent miture of chloroform:methanol=50:1 (volume ratio) and the targeted fraction was concentrated under reduced pressure to obtain 101 g of 5-[3-{4-(2,2diphenylacetyl)piperazin-1-yl}-2- hydroxypropoxy]quinoline (compound No. 1).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dofequidar
Reactant of Route 2
Reactant of Route 2
Dofequidar
Reactant of Route 3
Dofequidar
Reactant of Route 4
Dofequidar
Reactant of Route 5
Reactant of Route 5
Dofequidar
Reactant of Route 6
Reactant of Route 6
Dofequidar

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。